molecular formula C17H26N4O3S B7134101 N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B7134101
M. Wt: 366.5 g/mol
InChI Key: YSBPGNNYBKOLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a sulfonyl group

Properties

IUPAC Name

N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c22-17(20-25(23,24)13-14-4-2-1-3-5-14)15-6-10-21(11-7-15)16-12-18-8-9-19-16/h8-9,12,14-15H,1-7,10-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBPGNNYBKOLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)NC(=O)C2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazine moiety and the sulfonyl group. Common reagents used in these reactions include cyclohexylmethyl chloride, pyrazine-2-carboxylic acid, and sulfonyl chlorides. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazine moiety may also interact with nucleic acids or other biomolecules, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(cyclohexylmethylsulfonyl)-1-piperidinecarboxamide
  • N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxylate
  • N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-sulfonamide

Comparison: N-(cyclohexylmethylsulfonyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to the presence of both the pyrazine and piperidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

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